molecular formula C12H18N2OS B1466570 1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol CAS No. 1487319-18-5

1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol

Cat. No. B1466570
CAS RN: 1487319-18-5
M. Wt: 238.35 g/mol
InChI Key: SXCWPLGKGPSDRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, 5-Hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione, was synthesized by the rearrangement of 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine . This compound was then treated with various aryl/heteroaryl hydrazines to afford 1-(4,6-dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ols in excellent yields .


Molecular Structure Analysis

The molecular structure of a similar compound, 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol, was characterized by analytical measurements, spectral (IR, UV-vis, 1H and 13C-NMR and MS) and magnetometry . The 1H-NMR spectrum showed a sharp singlet at 3.34 ppm, assigned to the methyl protons on the pyrimidine ring .


Chemical Reactions Analysis

The compound “1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol” has been used in the synthesis of various metal (II) complexes . These complexes were synthesized from a pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol, were characterized by analytical measurements, including CHN elemental analyses, solubility, melting point, and conductivity . The elemental analyses, UV-vis spectra, and room temperature magnetic moment data provided evidence of six coordinated octahedral geometry for the complexes .

Scientific Research Applications

Antimicrobial Agent Development

This compound has been evaluated for its potential as an antimicrobial agent. It has shown activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Additionally, it has antifungal properties effective against yeasts like Candida albicans and Saccharomyces cerevisiae .

Pharmaceutical Testing

“1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol” is available for purchase as a high-quality reference standard for pharmaceutical testing. This indicates its use in ensuring the quality, purity, and potency of pharmaceutical products .

Drug Discovery

The unique structure of this compound allows for intricate interactions at the molecular level, making it valuable in the field of drug discovery. Its versatility can be harnessed to develop new medications with specific target interactions.

Biological Research

In biological research, the compound’s diverse applications stem from its ability to interact with biological molecules. This can lead to new insights into enzyme function, receptor binding, or cellular processes.

Biochemical Studies

The compound’s role in biochemistry is linked to its potential interactions with enzymes and other proteins. It can be used to study biochemical pathways and understand the molecular basis of diseases .

Medicinal Chemistry

In medicinal chemistry, the compound can be used to synthesize new derivatives with potential therapeutic effects. Its structure serves as a starting point for the development of new drugs with improved efficacy and safety profiles .

Synthesis of Bipyrazol Derivatives

It has been used in the synthesis of 4,5′-bipyrazol-5-ol derivatives, showcasing its utility in creating complex organic molecules which could have various pharmacological applications .

Chemical Structure Analysis

The compound’s structure has been established using nuclear magnetic resonance (NMR), infrared (IR), and mass spectral data. This makes it an important subject for teaching and research in analytical chemistry, helping students and researchers understand the application of these techniques in structure elucidation .

Mechanism of Action

While the exact mechanism of action for “1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol” is not specified in the search results, related compounds have shown good interaction with drug targets in molecular docking studies .

Future Directions

The wide interest in pyrimidine-based compounds is mainly due to their applications in different areas such as pharmaceutical, agrochemical, and phytosanitary industries . There are a wide spectrum of pharmacologically active compounds of pyrimidine, and its use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives . Future research may focus on exploring these applications further.

properties

IUPAC Name

1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-7-10(2)14-11(13-9)16-8-12(15)5-3-4-6-12/h7,15H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCWPLGKGPSDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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